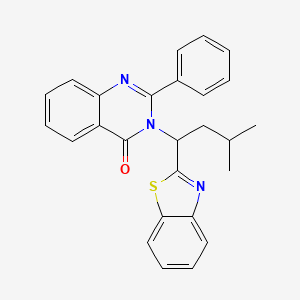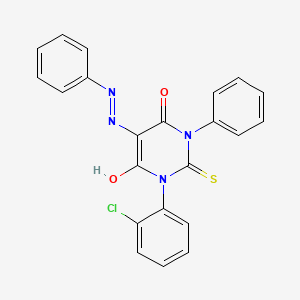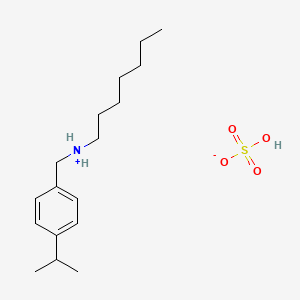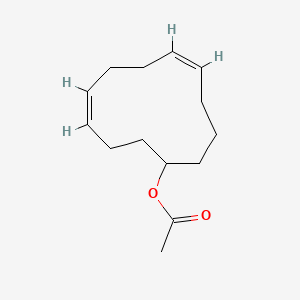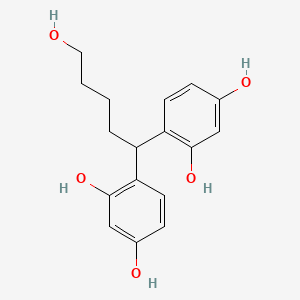![molecular formula C24H26 B13773244 [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene CAS No. 94237-30-6](/img/structure/B13773244.png)
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is an organic compound with the molecular formula C24H26. It is a derivative of xylene, where the methyl groups are substituted with phenylethyl groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene typically involves the alkylation of m-xylene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified using techniques such as fractional distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar aromatic hydrocarbons in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic rings allow it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the phenylethyl groups can interact with hydrophobic pockets in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylethylbenzene: A simpler analog with only one phenylethyl group attached to the benzene ring.
1,3-Diphenylpropane: A compound with two phenyl groups attached to a propane backbone.
m-Xylene: The parent compound with two methyl groups attached to the benzene ring.
Uniqueness
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is unique due to the presence of two phenylethyl groups, which impart distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94237-30-6 |
|---|---|
Formule moléculaire |
C24H26 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1-methyl-3-[2-[2-(1-phenylethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C24H26/c1-18-10-9-11-21(16-18)17-19(2)23-14-7-8-15-24(23)20(3)22-12-5-4-6-13-22/h4-16,19-20H,17H2,1-3H3 |
Clé InChI |
CXDZHXRFPKYLPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C)C2=CC=CC=C2C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



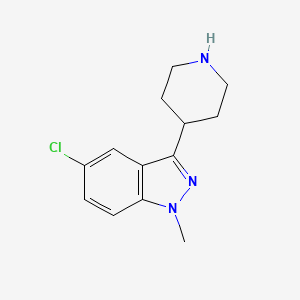
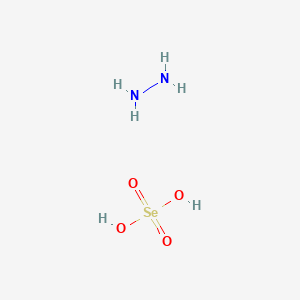
![Benzenesulfonic acid, 3-[[4-[(4-hydroxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, monosodium salt](/img/structure/B13773208.png)
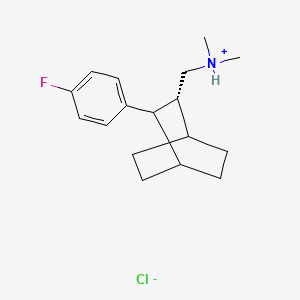
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
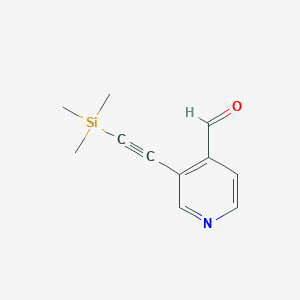
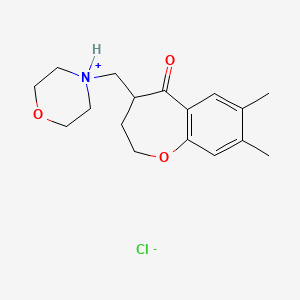
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
